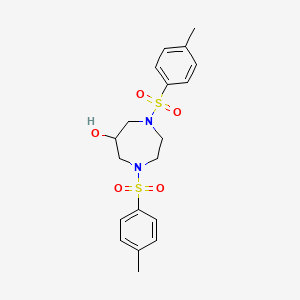

1,4-Ditosyl-1,4-diazepan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Ditosyl-1,4-diazepan-6-ol is a chemical compound with the molecular formula C19H24N2O5S2 . It has a molecular weight of 424.53 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1,4-Ditosyl-1,4-diazepan-6-ol is characterized by a dihedral angle formed by the benzene rings . Two carbon atoms of the 1,4-diazepane ring are disordered over two sets of sites with a refined occupancy ratio of 0.534:0.466 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Ditosyl-1,4-diazepan-6-ol include a molecular weight of 424.53 . The compound should be stored sealed in a dry environment at 2-8°C . Unfortunately, the boiling point and other physical properties are not specified in the search results.Aplicaciones Científicas De Investigación

Chiral Stationary Phases in Chromatography

The chiral nature of 1,4-ditosyl-1,4-diazepan-6-ol makes it suitable for use as a chiral stationary phase in high-performance liquid chromatography (HPLC). It can separate enantiomers of various compounds, aiding in analytical and preparative separations.

These applications highlight the versatility and potential of 1,4-Ditosyl-1,4-diazepan-6-ol in diverse scientific fields. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation . If you need more information or have additional questions, feel free to ask!

Safety and Hazards

The safety precautions for handling 1,4-Ditosyl-1,4-diazepan-6-ol include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 .

Mecanismo De Acción

Target of Action

Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are involved in inhibitory neurotransmission, helping to reduce neuronal excitability.

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The primary pathway affected by benzodiazepines is the GABAergic system. By enhancing the effects of GABA, these drugs decrease the excitability of neurons, reducing the communication between brain cells and leading to the drugs’ various effects .

Pharmacokinetics

The pharmacokinetics of benzodiazepines can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the drug, the formulation, the route of administration, and individual patient characteristics .

Result of Action

The enhancement of GABAergic activity leads to the characteristic effects of benzodiazepines, including sedation, hypnosis, reduced anxiety, muscle relaxation, and anticonvulsant activity .

Action Environment

The action of benzodiazepines can be influenced by various environmental factors. For example, the presence of other drugs can affect their metabolism and excretion, potentially leading to drug interactions .

Propiedades

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-15-3-7-18(8-4-15)27(23,24)20-11-12-21(14-17(22)13-20)28(25,26)19-9-5-16(2)6-10-19/h3-10,17,22H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXJSBCHAPZLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Ditosyl-1,4-diazepan-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)

![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)